NSC 66811

Catalog No.
S537754
CAS No.
6964-62-1
M.F
C23H20N2O
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSC 66811

CAS Number

6964-62-1

Product Name

NSC 66811

IUPAC Name

7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3

InChI Key

WEENRMPCSWFMTE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-(anilino(phenyl)methyl)-2-methyl-8-quinolinol, NSC 66811, NSC-66811, NSC66811

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4

The exact mass of the compound 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol is 340.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NSC 66811 (CAS 6964-62-1) is a potent, cell-permeable small-molecule inhibitor of the MDM2-p53 protein-protein interaction, featuring a unique 8-quinolinol core scaffold. With a defined binding affinity (Ki = 120 nM) for the MDM2 cleft, it effectively prevents the degradation of the p53 tumor suppressor, leading to robust p53 and p21 accumulation in wild-type models [1]. Unlike conventional peptide mimics or standard cis-imidazoline derivatives, NSC 66811 provides a distinct V-shaped hydrophobic binding geometry [2]. Combined with its excellent solubility profile in standard screening solvents (up to 25 mg/mL in DMSO and 33 mg/mL in DMF) , it is an optimal, highly processable reagent for high-throughput screening, orthogonal validation, and the study of p53 reactivation in drug-resistant cellular phenotypes [3].

Substituting NSC 66811 with generic MDM2 inhibitors, such as standard Nutlin-3 derivatives or crude peptide mimics, introduces significant risks to assay fidelity and target validation. While Nutlins are common, they rely on a rigid 'three-prong' binding motif that can be susceptible to specific efflux mechanisms or scaffold-driven off-target interactions [1]. NSC 66811, by contrast, adopts a unique V-shaped conformation within the MDM2 binding cleft, establishing a completely different hydrophobic contact profile [2]. Replacing NSC 66811 with a different chemical class compromises orthogonal validation workflows, as researchers lose the ability to differentiate true mechanism-of-action effects from scaffold-specific artifacts. Furthermore, substituting with peptide-based inhibitors often leads to severe processability issues, including poor cell permeability and rapid degradation, which NSC 66811 avoids through its stable, low-molecular-weight organic framework .

Scaffold-Specific Binding Geometry and Affinity

In fluorescence-polarization competitive binding assays, NSC 66811 demonstrates a potent Ki of 120 nM for MDM2. While standard benchmark inhibitors like Nutlin-3 exhibit a slightly higher absolute affinity (Ki ~ 36 nM), NSC 66811 achieves its potency through a fundamentally different mechanism. Structural modeling reveals that NSC 66811 adopts a V-shaped conformation in the binding cleft, making distinct hydrophobic contacts compared to the traditional three-prong motif of Nutlins or 1,4-benzodiazepine-2,5-diones[1].

Evidence DimensionMDM2 Binding Geometry and Affinity (Ki)
Target Compound DataKi = 120 nM; V-shaped hydrophobic contact profile
Comparator Or BaselineNutlin-3 (Ki = 36 nM; Three-prong cis-imidazoline motif)
Quantified Difference3.3-fold difference in Ki, but provides a completely orthogonal binding geometry.
ConditionsFluorescence-polarization-based competitive binding assay.

Procuring NSC 66811 enables critical orthogonal validation, allowing researchers to confirm that observed p53 reactivation is target-specific rather than an artifact of the Nutlin scaffold.

Absolute Target Specificity in Isogenic Cell Models

The cellular specificity of NSC 66811 has been rigorously validated using isogenic HCT-116 human colon cancer cell lines. Treatment with NSC 66811 at concentrations of 5–20 μM induces a strong, dose-dependent accumulation of p53, MDM2, and p21 proteins in wild-type (p53+/+) cells. Crucially, in the isogenic p53-null (p53-/-) cell line, the compound exhibits zero effect on these protein levels, confirming the absence of off-target pathway activation [1].

Evidence Dimensionp53-dependent protein accumulation
Target Compound DataDose-dependent induction at 5-20 μM in p53+/+ cells
Comparator Or Baselinep53-null baseline (Zero induction in p53-/- cells at identical concentrations)
Quantified Difference100% specificity for the p53-dependent pathway with no background induction.
ConditionsIsogenic HCT-116 (p53+/+ and p53-/-) cell lines, 48-hour incubation.

This absolute specificity ensures that downstream phenotypic data is strictly mechanism-driven, making it a highly reliable tool for precision oncology screening.

Solvent Compatibility for High-Throughput Liquid Handling

Unlike bulky peptide-based MDM2 inhibitors that suffer from poor solubility and aggregation in organic solvents, NSC 66811 possesses an excellent physicochemical profile for laboratory automation. It achieves maximum stock concentrations of 25 mg/mL in DMSO and 33 mg/mL in DMF . This high solubility prevents precipitation during serial dilutions and ensures consistent dosing in automated liquid handling systems.

Evidence DimensionMaximum Organic Solvent Solubility
Target Compound DataDMSO: 25 mg/mL; DMF: 33 mg/mL
Comparator Or BaselineStandard peptide-based inhibitors (Often <5 mg/mL in DMSO, requiring complex aqueous buffers)
Quantified Difference>5-fold higher solubility in standard screening solvents.
ConditionsStandard laboratory formulation at room temperature.

High solubility in standard solvents eliminates dispensing errors and precipitation artifacts in automated high-throughput screening workflows.

Apoptotic Resensitization in Kinase-Inhibitor-Resistant Models

NSC 66811 demonstrates significant efficacy in overcoming acquired drug resistance. In imatinib-resistant chronic myeloid leukemia (K562/IR) cells, which exhibit heavily upregulated MDM2 levels, NSC 66811 treatment (10 μM) increased the population of Annexin-positive (apoptotic) cells by 43%. This effect successfully bypassed the upstream kinase resistance mechanisms that render standard imatinib monotherapy ineffective [1].

Evidence DimensionInduction of Apoptosis (Annexin-positive cells)
Target Compound Data43% increase in Annexin-positive cells at 10 μM
Comparator Or BaselineImatinib baseline (Minimal apoptotic induction due to acquired resistance)
Quantified DifferenceRobust restoration of apoptosis via alternative pathway activation.
ConditionsK562/IR (imatinib-resistant) cell line assay.

Procuring this compound provides a validated positive control for resensitization assays targeting drug-resistant hematological malignancies.

Orthogonal Target Validation in MDM2-p53 Drug Discovery

Because NSC 66811 utilizes a unique V-shaped binding geometry rather than the standard three-prong motif of Nutlins, it is the ideal procurement choice for orthogonal validation. Researchers use it to confirm that p53 reactivation and subsequent cell cycle arrest are genuinely driven by MDM2 inhibition, effectively ruling out scaffold-specific off-target effects associated with cis-imidazolines [1].

Automated High-Throughput Screening (HTS) Calibration

With its high solubility in DMSO (25 mg/mL) and DMF (33 mg/mL), NSC 66811 is highly processable and stable in solution. It is perfectly suited as a reliable positive control or benchmark standard in automated liquid handling systems, where avoiding compound precipitation during serial dilution is critical for assay reproducibility .

Drug Resistance and Resensitization Profiling

NSC 66811 is highly effective in models with acquired resistance to targeted kinase inhibitors, such as imatinib-resistant CML lines. By directly targeting the downstream MDM2-p53 axis, it bypasses upstream kinase mutations, making it a critical reagent for screening synergistic drug combinations and evaluating novel resensitization strategies [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

340.157563266 Da

Monoisotopic Mass

340.157563266 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6964-62-1

Dates

Last modified: 08-15-2023
1: Lu Y, Nikolovska-Coleska Z, Fang X, Gao W, Shangary S, Qiu S, Qin D, Wang S. Discovery of a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction through an integrated, virtual database screening strategy. J Med Chem. 2006 Jun 29;49(13):3759-62. PubMed PMID: 16789731.

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